molecular formula C10H9F3O2 B038744 1-(3-Trifluoromethylphenoxy)-2-propanone CAS No. 117322-88-0

1-(3-Trifluoromethylphenoxy)-2-propanone

Cat. No.: B038744
CAS No.: 117322-88-0
M. Wt: 218.17 g/mol
InChI Key: LFGYKNVJPGEVMJ-UHFFFAOYSA-N
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Description

1-(3-Trifluoromethylphenoxy)-2-propanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Trifluoromethylphenoxy)-2-propanone can be synthesized through several methods. One common approach involves the reaction of 3-trifluoromethylphenol with 2-bromopropanone in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Trifluoromethylphenoxy)-2-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Trifluoromethylphenoxy)-2-propanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.

Comparison with Similar Compounds

  • 1-(4-Trifluoromethylphenoxy)-2-propanone
  • 1-(2-Trifluoromethylphenoxy)-2-propanone
  • 1-(3-Trifluoromethylphenoxy)-2-butanone

Uniqueness: 1-(3-Trifluoromethylphenoxy)-2-propanone is unique due to the position of the trifluoromethyl group on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacological profiles and industrial applications.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenoxy]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-7(14)6-15-9-4-2-3-8(5-9)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGYKNVJPGEVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561848
Record name 1-[3-(Trifluoromethyl)phenoxy]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117322-88-0
Record name 1-[3-(Trifluoromethyl)phenoxy]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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